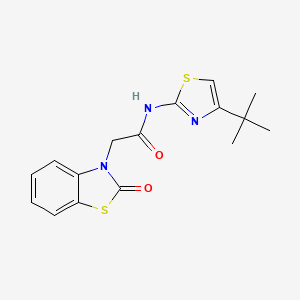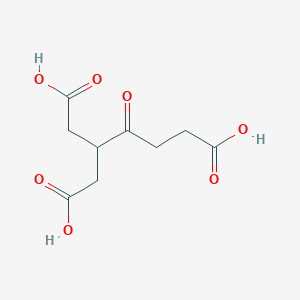![molecular formula C19H27N3O3S B12478281 N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B12478281.png)
N'-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a complex organic compound characterized by the presence of a tert-butyl group, a cyclohexylidene moiety, and a nitrobenzyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of 4-tert-butylcyclohexanone: This can be achieved through the oxidation of 4-tert-butylcyclohexanol using an oxidizing agent such as chromium trioxide.
Condensation Reaction: The 4-tert-butylcyclohexanone is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Thioether Formation: The hydrazone is further reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.
Final Condensation: The resulting intermediate is then condensed with acetohydrazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thioethers.
科学的研究の応用
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can modify biological macromolecules. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
類似化合物との比較
Similar Compounds
- N’-(4-tert-butylcyclohexylidene)-isonicotinohydrazide
- 4-tert-butylcyclohexanone
- 4-tert-butylcatechol
Uniqueness
N’-(4-tert-butylcyclohexylidene)-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrobenzyl and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C19H27N3O3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[(4-tert-butylcyclohexylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H27N3O3S/c1-19(2,3)15-6-8-16(9-7-15)20-21-18(23)13-26-12-14-4-10-17(11-5-14)22(24)25/h4-5,10-11,15H,6-9,12-13H2,1-3H3,(H,21,23) |
InChIキー |
JLIDMTGZRKECCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide](/img/structure/B12478198.png)


![ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate](/img/structure/B12478208.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dimethylaniline](/img/structure/B12478213.png)

![2-amino-4-(4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478218.png)
![1,8-Dibromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12478221.png)

![N-{4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B12478231.png)
![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide (non-preferred name)](/img/structure/B12478233.png)
![Sodium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12478239.png)
![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12478256.png)
![Benzyl({[4-(benzyloxy)-3-bromophenyl]methyl})amine](/img/structure/B12478257.png)
